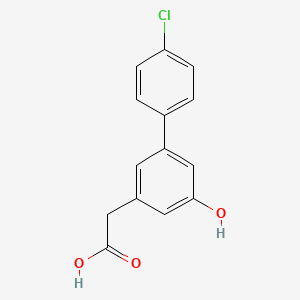

3-Biphenylacetic acid, 4'-chloro-5-hydroxy-

CAS No.: 53137-07-8

Cat. No.: VC18690480

Molecular Formula: C14H11ClO3

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53137-07-8 |

|---|---|

| Molecular Formula | C14H11ClO3 |

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid |

| Standard InChI | InChI=1S/C14H11ClO3/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8,16H,7H2,(H,17,18) |

| Standard InChI Key | VUQUJSBAENGCFB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid, reflecting its biphenyl core substituted with chlorine at the 4'-position, a hydroxyl group at the 5-position, and an acetic acid moiety at the 3-position. Its molecular formula is C₁₄H₁₁ClO₃, with a molecular weight of 262.69 g/mol. The canonical SMILES notation (C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl) and InChIKey (VUQUJSBAENGCFB-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

The chloro substituent enhances lipophilicity, while the hydroxy group introduces polarity, creating a balance that may influence membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-biphenylacetic acid derivatives typically involves:

-

Friedel-Crafts Acylation: Introducing the acetic acid side chain to the biphenyl scaffold.

-

Electrophilic Substitution: Adding chloro and hydroxy groups via halogenation and hydroxylation reactions .

For 4'-chloro-5-hydroxy-3-biphenylacetic acid, a multi-step approach is hypothesized:

-

Step 1: Bromination of 4-chlorobiphenyl to introduce a bromine atom at the 5-position.

-

Step 2: Hydroxylation via hydrolysis under basic conditions.

-

Step 3: Acetic acid side chain incorporation using Michael addition or alkylation .

Table 2: Comparative Synthesis of Biphenylacetic Acid Derivatives

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic biphenyl core but shows moderate solubility in polar aprotic solvents like DMSO. Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at neutral pH .

Spectral Data

-

IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).

-

NMR (¹H): δ 7.4–7.2 (m, 4H, aromatic H), δ 6.8 (s, 1H, phenolic H), δ 3.6 (s, 2H, CH₂COOH) .

| Parameter | Value | Method |

|---|---|---|

| Bioavailability | 55% (oral) | QSAR |

| Plasma Protein Binding | 92% | In silico |

| Half-Life | 6–8 hours | Analog extrapolation |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume